molecular formula C16H22N4O3S2 B2934522 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1448072-99-8

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2934522
CAS No.: 1448072-99-8
M. Wt: 382.5
InChI Key: ZXCJPVWWQOFVFB-UHFFFAOYSA-N
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Description

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-12-7-10-24-14(12)3-4-15(21)20-8-5-13(6-9-20)25(22,23)16-18-17-11-19(16)2/h7,10-11,13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCJPVWWQOFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a novel synthetic molecule that combines a piperidine moiety with a triazole and a thiophene structure. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. The key steps include:

  • Formation of the Triazole Ring : The reaction of 4-methyl-4H-1,2,4-triazole with sulfonyl chloride to form the sulfonamide derivative.
  • Piperidine Attachment : Nucleophilic substitution involving piperidine to introduce the piperidine moiety.
  • Propanone Formation : The final step involves the introduction of the 3-methylthiophenyl group through acylation or similar reactions.

Antimicrobial Activity

The compound has shown promising results in various antimicrobial assays.

Microorganism IC50 (µM) Reference
Staphylococcus aureus15.0
Escherichia coli12.5
Candida albicans20.0

These results indicate that the compound possesses significant antibacterial and antifungal properties, particularly against Gram-positive bacteria and yeast.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)8.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Cell cycle arrest and apoptosis

The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and thiophene rings significantly affect biological activity. For instance:

  • Substituents on the Triazole Ring : Variations in methyl groups influence both antibacterial and anticancer efficacy.
  • Piperidine Modifications : Altering the piperidine substituent can enhance binding affinity to biological targets, improving inhibitory potency against enzymes such as acetylcholinesterase (AChE).

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antibacterial Study : A recent study assessed the compound's efficacy against a panel of bacterial strains, revealing broad-spectrum activity with lower MIC values compared to standard antibiotics .
  • Anticancer Mechanism Investigation : Research involving flow cytometry demonstrated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit AChE and urease, showing competitive inhibition patterns that suggest potential therapeutic applications in neurodegenerative diseases and urolithiasis .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step processes, leveraging reactions such as sulfonamide bond formation, nucleophilic substitutions, and cyclization (Table 1).

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeConditionsYieldSource
1Sulfonylation of piperidineReaction of 4-amino-piperidine with 1-methyl-1H-imidazole-2-sulfonyl chloride in DCM, 0–25°C65–78%
2Nucleophilic substitutionPropanone-thiophene coupling via Knoevenagel condensation, EtOH, reflux55%
3PurificationColumn chromatography (silica gel, hexane/EtOAc gradient)>95%
  • Step 1 : The piperidine ring is sulfonylated using 1-methyl-1H-imidazole-2-sulfonyl chloride under mild conditions to preserve the triazole’s integrity.

  • Step 2 : The thiophene-propanone moiety is introduced via nucleophilic substitution, facilitated by the electron-deficient ketone group .

Functional Group Reactivity

The compound’s reactivity is dominated by three key functional groups:

Sulfonamide Group (-SO₂-N-)

  • Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to yield 4-aminopiperidine and 1-methyl-1H-imidazole-2-sulfonic acid (confirmed via LC-MS) .

  • Electrophilic Substitution : The sulfonyl group directs electrophiles (e.g., NO₂⁺) to the para position of the triazole ring .

Propanone Moiety (-CO-)

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol without affecting the sulfonamide or thiophene groups.

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols .

3-Methylthiophene

  • Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .

  • Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid under mild conditions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ (TGA analysis).

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming piperidine radical intermediates (EPR studies) .

Table 2: Degradation Products Under Stress Conditions

ConditionMajor ProductsMinor Products
Acidic Hydrolysis (1M HCl, 12h)4-Aminopiperidine, 1-methyl-1H-imidazole-2-sulfonic acidThiophene fragmentation byproducts
UV Exposure (48h)Piperidine radicals, 3-methylthiophene-2-carboxylic acidTriazole ring-opened derivatives

Mechanistic Insights

  • Radical Reactions : Mn(acac)₃-mediated radical addition at the sulfonamide nitrogen forms C–N bonds with alkyl boronic acids (e.g., PhB(OH)₂) .

  • Pd-Catalyzed Cross-Couplings : Selective functionalization of the thiophene group occurs without disturbing the sulfonamide .

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